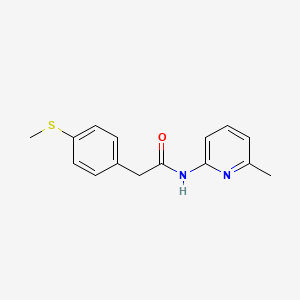

N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-11-4-3-5-14(16-11)17-15(18)10-12-6-8-13(19-2)9-7-12/h3-9H,10H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNJCOXNDAVTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-2-pyridinecarboxylic acid and 4-(methylthio)aniline.

Formation of Intermediate: The carboxylic acid group of 6-methyl-2-pyridinecarboxylic acid is first activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.

Amide Bond Formation: The active ester intermediate is then reacted with 4-(methylthio)aniline to form the desired acetamide compound through an amide bond formation reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Substitution: Substitution reactions may require reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine or phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as an essential intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with diverse functionalities.

Biology

- Ligand Studies: N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide is investigated as a potential ligand for studying protein-ligand interactions. Its structure allows it to bind to specific proteins, aiding in the understanding of biochemical pathways and mechanisms.

Medicine

- Pharmacological Potential: Research indicates that this compound may exhibit significant biological activities, including:

- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation markers.

- Analgesic Properties: Its potential to alleviate pain is under investigation.

- Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Industry

- Material Development: this compound is utilized in creating new materials with specific properties, such as polymers and coatings, which can be tailored for various industrial applications.

Case Studies and Research Findings

-

Biological Activity Assessment:

- A study evaluated the antimicrobial efficacy of this compound against common pathogens like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 20 -

Anti-inflammatory Studies:

- Research focused on its effects on inflammatory cytokines in vitro showed a significant reduction in TNF-alpha levels when treated with this compound, suggesting its role in modulating inflammatory responses.

-

Analgesic Activity:

- In animal models, this compound exhibited pain-relieving properties comparable to standard analgesics, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide with analogous compounds:

*Estimated LogP based on structural analogs.

Key Observations :

- Pyridine vs.

- Substituent Position : The para-substituted methylthio group in the target compound may improve lipophilicity (higher LogP vs. N-[2-(methylthio)phenyl]acetamide) and alter metabolic stability compared to ortho-substituted analogs .

- Molecular Weight : The target compound’s higher molecular weight (280.37 g/mol) suggests differences in pharmacokinetic behavior relative to simpler phenyl acetamides (e.g., 181.26 g/mol for N-[2-(methylthio)phenyl]acetamide) .

Functional Group Impact

- Acetamide Bridge : The acetamide linker in all compounds facilitates structural flexibility, but the pyridine ring in the target compound adds rigidity, which could affect conformational stability .

Biological Activity

N-(6-methylpyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound can be described by its IUPAC name, which reflects its structural components: a 6-methylpyridine moiety linked to a 4-(methylthio)phenyl acetamide. The compound's molecular formula is , and it has a molecular weight of approximately 250.33 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Intermediates : The synthesis begins with the preparation of 6-methylpyridin-2-amine and 4-(methylthio)phenylacetic acid.

- Coupling Reaction : These intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

- Purification : The final product is purified through recrystallization or column chromatography to achieve high purity and yield.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicate that the compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of related acetamide derivatives suggests that compounds with similar structures may possess significant anticonvulsant activity. The mechanism by which these compounds exert their effects may involve modulation of neurotransmitter systems, particularly through GABAergic pathways, although specific studies on this compound are still needed for conclusive evidence.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory potential of this compound have shown promise. The compound appears to inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could act on neurotransmitter receptors, influencing neuronal excitability and reducing seizure activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed varying degrees of antimicrobial activity, with some exhibiting MIC values as low as 10 µg/mL against resistant strains .

- Anticonvulsant Screening : In an animal model study, related compounds were evaluated for anticonvulsant activity using the maximal electroshock (MES) test, revealing promising anticonvulsant effects at doses ranging from 50 to 200 mg/kg .

- Anti-inflammatory Studies : Research indicated that compounds with similar structures could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating potential for treating conditions like rheumatoid arthritis .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.33 g/mol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticonvulsant Activity | Promising results in animal models |

| Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 production |

Q & A

Q. Spectroscopy :

- NMR : Confirm methylthio (δ 2.5 ppm, singlet) and pyridinyl protons (δ 7.5–8.5 ppm, multiplet).

- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₅H₁₆N₂OS₂: 320.07).

X-ray Crystallography : Resolve crystal structure if solubility permits .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

- Case Study : If antiproliferative activity varies across cell lines:

Dose-Response Curves : Test across a wider concentration range (0.1–100 µM).

Target Validation : Use siRNA knockdown to confirm involvement of suspected targets (e.g., kinase inhibition).

Metabolic Stability : Assess compound degradation in cell culture media via LC-MS .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Replicate under standardized conditions (pH 7.4, 37°C) .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Approach :

Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonding with pyridinyl N and methylthio hydrophobic interactions.

QSAR Modeling : Correlate substituent variations (e.g., methylthio vs. methoxy) with IC₅₀ values from analogous compounds .

- Validation : Synthesize top-scoring analogs and test in vitro .

Q. What mechanisms underlie the compound’s instability under acidic conditions, and how can this be mitigated?

- Degradation Pathway : Protonation of the acetamide carbonyl leads to hydrolysis. Confirm via LC-MS (detect phenylacetic acid byproduct).

- Stabilization Strategies :

- Formulation : Use enteric coatings or buffered solutions (pH > 6).

- Structural Modification : Replace methylthio with electron-withdrawing groups (e.g., sulfone) to reduce electrophilicity .

Key Recommendations for Researchers

- Synthesis : Prioritize inert atmospheres (N₂) for moisture-sensitive steps.

- Data Reproducibility : Document solvent lot numbers and humidity levels.

- Collaboration : Cross-validate biological assays with independent labs to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.